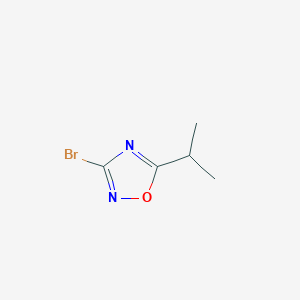

3-Bromo-5-isopropyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

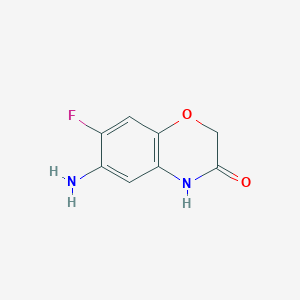

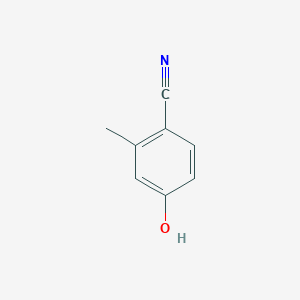

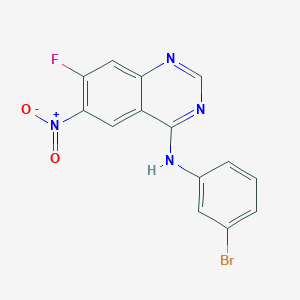

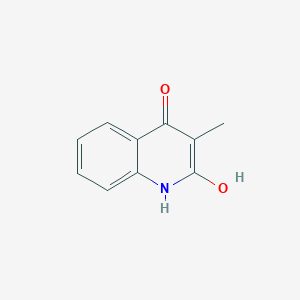

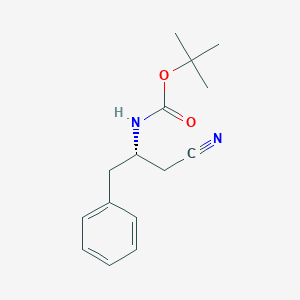

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound with the empirical formula C6H9BrN2O and a molecular weight of 205.05 . It is a solid substance . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various methods . A general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and NIITP presented an attractive and unsolved challenge . A one-pot oxadiazole synthesis-functionalization strategy would be a synthetically empowering solution .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles are diverse. This mechanistic dichotomy from a typical active ester intermediate results in mild reaction conditions .Physical And Chemical Properties Analysis

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a solid substance . It has an empirical formula of C6H9BrN2O and a molecular weight of 205.05 .Scientific Research Applications

Chemical Properties and Synthesis

Oxadiazoles, including variants like 3-Bromo-5-isopropyl-1,2,4-oxadiazole, are noted for their chemical structure, featuring a five-membered heteroaromatic ring with two carbons, two nitrogens, and one oxygen. These structures are prevalent in drug-like molecules, often used as bioisosteric replacements for ester and amide functionalities. Their intrinsic properties, such as lipophilicity, metabolic stability, and solubility, differ significantly between isomers, influenced by factors like charge distribution and dipole moments. Novel synthetic routes have been developed to access a broad spectrum of oxadiazoles, including 1,3,4-oxadiazoles, under mild conditions, signifying the industrial relevance and application potential of these compounds (Boström et al., 2012).

Biological Activities and Pharmaceutical Applications

Compounds bearing an oxadiazole ring, including the 3-Bromo-5-isopropyl-1,2,4-oxadiazole, display a wide range of biological activities, making them a focal point in medicinal chemistry. These activities include anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal properties. The 1,3,4-oxadiazole moiety, in particular, is extensively explored in medicinal chemistry, underscoring the therapeutic potential of these compounds in various domains (Ruan et al., 2022).

Material Science and Industrial Applications

The unique properties of 3-Bromo-5-isopropyl-1,2,4-oxadiazole extend beyond pharmaceuticals into material science and other industrial applications. For instance, the intrinsic asymmetry of the 1,2,4-oxadiazole unit has been leveraged to synthesize isomers with high triplet energies, making them suitable as host materials in blue OLEDs, indicating the potential of these compounds in advanced material science and electronic applications (Li et al., 2014).

Safety And Hazards

Future Directions

The future directions of 1,3,4-oxadiazole research include the development of new methods of obtaining complex structures containing oxadiazole rings due to the constantly growing interest in heterocyclic systems of this nature . The chemical intuitions to design new chemical entities with potential anti-infective activity are also being explored .

properties

IUPAC Name |

3-bromo-5-propan-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDCHCHGUKABLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-isopropyl-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)